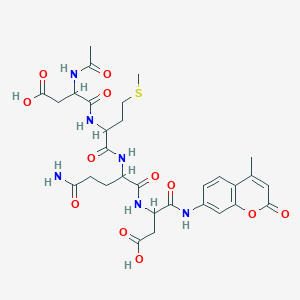
Ac-Asp-Met-Gln-Asp-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Asp-Met-Gln-Asp-AMC, also known as N-acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartyl-7-amino-4-methylcoumarin, is a fluorogenic substrate for Caspase 3 (Apopain). Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is significant in the study of apoptosis and has implications in diseases such as Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Met-Gln-Asp-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity (>95%) of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-Asp-Met-Gln-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected by its fluorescence properties .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Caspase 3 enzyme and buffer solutions containing salts and stabilizers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in various assays to measure Caspase 3 activity .
Scientific Research Applications
Ac-Asp-Met-Gln-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the activity of Caspase 3 and other related proteases.
Biology: Employed in cell-based assays to monitor apoptosis in various cell lines.
Industry: Utilized in the development of diagnostic kits and research reagents for apoptosis detection.
Mechanism of Action
Ac-Asp-Met-Gln-Asp-AMC exerts its effects by serving as a substrate for Caspase 3. Upon cleavage by Caspase 3, the AMC moiety is released, which can be detected by its fluorescence. This reaction provides a quantitative measure of Caspase 3 activity, allowing researchers to study the enzyme’s role in apoptosis. The molecular targets involved include the peptide bonds within the substrate that are specifically recognized and cleaved by Caspase 3 .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AMC: Another fluorogenic substrate for Caspase 3, but with a different peptide sequence (Asp-Glu-Val-Asp).
Ac-DMQD-AMC: A more specific substrate for Caspase 3 compared to Ac-DEVD-AMC, with a similar peptide sequence to Ac-Asp-Met-Gln-Asp-AMC.
Uniqueness
This compound is unique due to its high specificity for Caspase 3, making it a valuable tool for studying this enzyme’s activity in various biological contexts. Its ability to release a highly fluorescent product upon cleavage allows for sensitive detection and quantification of Caspase 3 activity .
Properties
IUPAC Name |
3-acetamido-4-[[1-[[5-amino-1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














